E7974
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Overview
Description
E7974 is a synthetic analogue of the marine sponge natural product hemiasterlin. It acts via a tubulin-based antimitotic mechanism, inhibiting the polymerization of purified tubulin in vitro with inhibitory concentration values similar to those of vinblastine . This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
E7974 is synthesized through a series of chemical reactions that modify the structure of hemiasterlin. The synthetic route involves the incorporation of a benzophenone photoaffinity moiety at two different positions of the this compound scaffold . The preparation methods for this compound are complex and require precise reaction conditions to ensure the correct structural modifications are achieved . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
E7974 undergoes several types of chemical reactions, including:
Polymerization Inhibition: This compound inhibits the polymerization of purified tubulin, leading to the disruption of mitotic spindle formation.
Cell Cycle Arrest: In cultured human cancer cells, this compound induces G2-M arrest, a characteristic of tubulin-targeted anticancer drugs.
Apoptosis Induction: This compound induces caspase-3 activation and poly ADP ribose polymerase cleavage, which are typical biochemical markers of apoptosis.
Common reagents and conditions used in these reactions include purified tubulin and specific inhibitors to study the effects of this compound on tubulin polymerization . The major products formed from these reactions are hypodiploid cell populations, indicating the initiation of apoptosis after prolonged G2-M blockage .
Scientific Research Applications
E7974 has several scientific research applications, particularly in the field of cancer research:
Resistance to Multidrug Resistance Efflux Pumps: This compound is a poor substrate for the multidrug resistance efflux pump, suggesting a clinical advantage over many existing drugs.
Activity in Paclitaxel-Resistant Cancer Cells: This compound retains strong potency in paclitaxel-resistant ovarian cancer cells, whose resistance is based on mutations in beta-tubulin.
Mechanism of Action
E7974 exerts its effects through a tubulin-based antimitotic mechanism. It inhibits the polymerization of purified tubulin, leading to the disruption of mitotic spindle formation and G2-M arrest in cancer cells . This disruption results in extensive hypodiploid cell populations and the initiation of apoptosis . This compound preferentially photolabels alpha-tubulin, although minor binding to beta-tubulin is also detected . This unique mechanism of action suggests that this compound and other hemiasterlin-based compounds mainly target alpha-tubulin, unlike many other tubulin-targeted natural products and related drugs .
Comparison with Similar Compounds
E7974 is compared with other similar compounds, such as vinblastine and taxanes, which are also tubulin-targeted anticancer drugs . this compound has unique properties that set it apart:
Target Specificity: Unlike many tubulin-targeted natural products and related drugs, this compound mainly targets alpha-tubulin.
Resistance to Multidrug Resistance Efflux Pumps: This compound is a poor substrate for the multidrug resistance efflux pump, providing a potential clinical advantage over other tubulin-targeted drugs.
Activity in Resistant Cancer Cells: This compound retains strong potency in cancer cells resistant to other tubulin-targeted drugs, such as paclitaxel.
Similar compounds include vinblastine, taxanes, and other hemiasterlin-based compounds .
Properties
CAS No. |
610787-07-0 |
---|---|
Molecular Formula |
C24H43N3O4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1 |
InChI Key |
FWYMMXUDTATKLG-PGLMLKKXSA-N |
SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E-7974; E 7974; E7974. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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